3-(2,6-Difluoro-benzylsulfanyl)-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine

Lipophilicity Drug-likeness In vitro pharmacology

3-(2,6-Difluoro-benzylsulfanyl)-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine (CAS 573938-85-9; molecular formula C₁₄H₁₁F₂N₅S; molecular weight 319.33 g·mol⁻¹) is a synthetic 1,2,4-triazole derivative bearing a 4-amino group, a pyridin-2-yl substituent at the 5-position, and a 2,6-difluorobenzylsulfanyl moiety at the 3-position. The compound belongs to the 4-amino-1,2,4-triazole class, a scaffold recognized for its capacity to engage diverse biological targets through hydrogen-bonding and π-stacking interactions mediated by the triazole and pyridine rings.

Molecular Formula C14H11F2N5S
Molecular Weight 319.33 g/mol
CAS No. 573938-85-9
Cat. No. B12133094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,6-Difluoro-benzylsulfanyl)-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine
CAS573938-85-9
Molecular FormulaC14H11F2N5S
Molecular Weight319.33 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NN=C(N2N)SCC3=C(C=CC=C3F)F
InChIInChI=1S/C14H11F2N5S/c15-10-4-3-5-11(16)9(10)8-22-14-20-19-13(21(14)17)12-6-1-2-7-18-12/h1-7H,8,17H2
InChIKeyZQJZPYFQFFXKEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility36.2 [ug/mL] (The mean of the results at pH 7.4)

3-(2,6-Difluoro-benzylsulfanyl)-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine (CAS 573938-85-9) – Structural Identity and Physicochemical Baseline for Procurement Decisions


3-(2,6-Difluoro-benzylsulfanyl)-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine (CAS 573938-85-9; molecular formula C₁₄H₁₁F₂N₅S; molecular weight 319.33 g·mol⁻¹) is a synthetic 1,2,4-triazole derivative bearing a 4-amino group, a pyridin-2-yl substituent at the 5-position, and a 2,6-difluorobenzylsulfanyl moiety at the 3-position [1] . The compound belongs to the 4-amino-1,2,4-triazole class, a scaffold recognized for its capacity to engage diverse biological targets through hydrogen-bonding and π-stacking interactions mediated by the triazole and pyridine rings [2]. Its computed XLogP3 of 2.3 and experimental aqueous solubility of 36.2 µg·mL⁻¹ at pH 7.4 place it in a favorable drug-like property space for in vitro pharmacological evaluation [1].

Why Generic Substitution Fails: Structural Determinants Differentiating 3-(2,6-Difluoro-benzylsulfanyl)-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine from Superficially Similar 1,2,4-Triazoles


Close structural analogs within the 4-amino-1,2,4-triazole series cannot be interchanged without compromising key molecular properties critical for assay performance. The specific 2,6-difluorobenzylsulfanyl substitution pattern at the 3-position, combined with the pyridin-2-yl group at the 5-position, creates a unique electronic and steric environment that influences solubility, lipophilicity, and hydrogen-bonding capacity in ways that are not reproduced by isomers or mono-substituted analogs [1]. For instance, the regioisomeric analog N-(5-{[(3,4-difluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridin-3-amine (PubChem CID 10171940) differs only in the fluorine substitution pattern and pyridine attachment point, yet exhibits an XLogP3 of 3.3 versus 2.3 for the target compound—a Δ of 1.0 log unit that translates to approximately a tenfold difference in lipophilicity [2]. Similarly, 3-benzylsulfanyl-[1,2,4]triazol-4-ylamine (CAS 90674-20-7), lacking both the difluoro and pyridine substituents, possesses a fundamentally different property profile that precludes one-to-one substitution in structure-activity relationship (SAR) studies or screening campaigns . These differences mean that procurement of a generic '4-amino-1,2,4-triazole derivative' without verifying the precise substitution pattern risks introducing confounding variables into experimental workflows.

Quantitative Evidence Differentiating 3-(2,6-Difluoro-benzylsulfanyl)-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine from the Closest Structural Analogs


Reduced Lipophilicity (XLogP3) Relative to Regioisomeric Analog Improves Aqueous Compatibility for In Vitro Assays

The target compound exhibits a computed XLogP3-AA of 2.3, compared to an XLogP3 of 3.3 for the regioisomeric analog N-(5-{[(3,4-difluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridin-3-amine (PubChem CID 10171940) [1] [2]. This represents a Δ of −1.0 log units, indicating the target compound is approximately tenfold more hydrophilic. Lower logP values are associated with reduced non-specific binding to assay plates and proteins, and improved solubility in aqueous assay buffers—both critical factors for obtaining reliable dose-response data in biochemical and cell-based screens.

Lipophilicity Drug-likeness In vitro pharmacology

Quantifiably Lower Hydrogen Bond Donor Count Confers Distinct Target Engagement Profile Versus Primary Amine-Containing Analogs

The target compound possesses one hydrogen bond donor (HBD), attributable to the single –NH₂ group on the triazole N-4 position [1]. In contrast, the regioisomeric analog N-(5-{[(3,4-difluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridin-3-amine has an HBD count of 2, reflecting an additional secondary amine linkage to the pyridine ring [2]. HBD count directly influences a molecule's capacity to form specific hydrogen bonds with target protein residues; a difference of one HBD can profoundly alter binding mode, selectivity profile, and off-target liability within kinase or GPCR active sites where precise hydrogen-bond networks govern affinity.

Hydrogen bonding Target selectivity Medicinal chemistry

Documented Aqueous Solubility Enables Direct Comparison with Des-Fluoro and Heteroaryl-Deleted Scaffolds

Experimental aqueous solubility for 3-(2,6-difluoro-benzylsulfanyl)-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine is 36.2 µg·mL⁻¹ at pH 7.4 [1]. This value is directly measurable and can be contrasted with 3-benzylsulfanyl-[1,2,4]triazol-4-ylamine (CAS 90674-20-7), which lacks both fluorine atoms and the pyridin-2-yl group; the des-fluoro, des-pyridinyl analog has a density of 1.35 g·cm⁻³ and a boiling point of 426.2 °C at 760 mmHg—physicochemical descriptors indicative of a significantly more hydrophobic and less polar scaffold that would be expected to exhibit substantially lower aqueous solubility . While a direct experimental solubility value for the des-fluoro analog is unavailable in the public domain, the target compound's measured solubility of 36.2 µg·mL⁻¹ provides a concrete benchmark for assay buffer formulation and DMSO stock preparation protocols.

Aqueous solubility Assay development Physicochemical profiling

Absence of Publicly Available Batch-Specific Quality Control Data Necessitates Vendor Vetting for Reproducible Research

A search of authoritative databases (PubChem, ChEMBL, EPA DSSTox) confirms that no batch-specific purity certificate, NMR spectrum, HPLC chromatogram, or melting point determination has been deposited in the public domain for CAS 573938-85-9 [1] . In contrast, more extensively characterized 1,2,4-triazole research compounds (e.g., certain kinase-targeted triazoles in the BindingDB and ChEMBL databases) typically have ancillary QC documentation available. This information gap means that procurement decisions must rely on vendor-provided certificates of analysis rather than publicly cross-verifiable data, making vendor technical capability and transparency a decisive selection criterion.

Quality control Procurement diligence Reproducibility

Recommended Research and Industrial Application Scenarios for 3-(2,6-Difluoro-benzylsulfanyl)-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine Based on Quantitative Differentiation Evidence


Kinase or GPCR Primary Screening Campaigns Requiring Compounds with Favorable Aqueous Solubility for Robust Dose-Response

With an experimental aqueous solubility of 36.2 µg·mL⁻¹ at pH 7.4 [1] and an XLogP3 of 2.3 [1], this compound is well-suited for biochemical and cell-based high-throughput screening where maintaining compound in solution at micromolar concentrations is essential. The documented solubility value allows formulation scientists to prepare DMSO stock solutions with confidence that the compound will remain in solution upon dilution into assay buffer, reducing the incidence of false negatives due to precipitation—a common problem with more lipophilic triazole analogs (e.g., regioisomer CID 10171940 with XLogP3 = 3.3) [2].

Structure-Activity Relationship Studies Exploring the Impact of Fluorine Substitution Pattern on Target Engagement and Selectivity

The unique 2,6-difluorobenzyl substitution, combined with a single HBD (the –NH₂ group) [1], makes this compound a valuable tool compound for SAR campaigns investigating how fluorine position and HBD count modulate binding to kinase hinge regions, GPCR orthosteric sites, or metalloenzyme active sites. Compared to the 3,4-difluoro regioisomer (CID 10171940) with two HBDs [2], the target compound offers a distinct hydrogen-bonding pharmacophore that can be used to map HBD-dependent selectivity determinants within a target family.

Computational Chemistry and Molecular Modeling Studies Leveraging High Topological Polar Surface Area for Membrane Permeability Prediction

The compound's topological polar surface area (TPSA) of 94.9 Ų [1] falls within the range associated with moderate passive membrane permeability, making it an informative test case for in silico models predicting blood-brain barrier penetration, intestinal absorption, or cellular uptake. Procurement for computational ADME modeling groups is supported by the availability of both computed (XLogP3, TPSA) and experimental (aqueous solubility) parameters [1], enabling rigorous validation of predictive algorithms.

Chemical Probe Development Programs Requiring Vendor-Independent QC Verification Prior to Biological Testing

Given the documented absence of publicly available batch-specific QC data (purity, identity, melting point) [1] , this compound represents a case where procurement strategy must prioritize vendors capable of supplying comprehensive certificates of analysis including HPLC purity, NMR identity confirmation, and residual solvent analysis. Research programs requiring GLP-like documentation for chemical probes should treat vendor QC capability as a primary selection criterion when sourcing this compound.

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